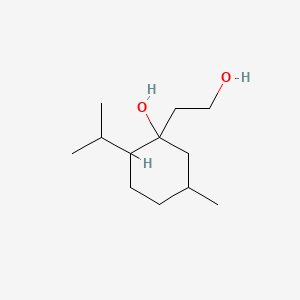
Acridine, 3,6-diamino-4,5-diiodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine, 3,6-diamino-4,5-diiodo- is a derivative of acridine, a heterocyclic aromatic organic compound. Acridine derivatives have been extensively studied due to their wide range of biological activities, including antibacterial, antiprotozoal, and anticancer properties .
准备方法
The synthesis of acridine derivatives typically involves the Bernthsen synthesis method, which uses benzene-1,3-diamine and formic acid in the presence of zinc chloride or hydrochloric acid as a catalyst . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
化学反应分析
Acridine, 3,6-diamino-4,5-diiodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydroacridine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Acridine, 3,6-diamino-4,5-diiodo- has several scientific research applications:
作用机制
The primary mechanism of action of acridine, 3,6-diamino-4,5-diiodo- involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting DNA replication and transcription . This intercalation can lead to replication errors, mutations, and ultimately cell death. Additionally, the compound can inhibit topoisomerase enzymes, further preventing DNA replication and promoting apoptosis in cancer cells .
相似化合物的比较
Acridine, 3,6-diamino-4,5-diiodo- can be compared with other acridine derivatives such as:
Proflavine: Another aminoacridine derivative with similar antibacterial properties.
Quinacrine: Known for its antimalarial activity and used in the treatment of protozoal infections. The uniqueness of acridine, 3,6-diamino-4,5-diiodo- lies in the presence of iodine atoms, which enhance its biological activity and solubility, making it a promising candidate for various therapeutic applications.
属性
CAS 编号 |
74165-93-8 |
|---|---|
分子式 |
C13H9I2N3 |
分子量 |
461.04 g/mol |
IUPAC 名称 |
4,5-diiodoacridine-3,6-diamine |
InChI |
InChI=1S/C13H9I2N3/c14-10-8(16)3-1-6-5-7-2-4-9(17)11(15)13(7)18-12(6)10/h1-5H,16-17H2 |
InChI 键 |
JHPTVQUTYGIIIX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=NC3=C(C=CC(=C3I)N)C=C21)I)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


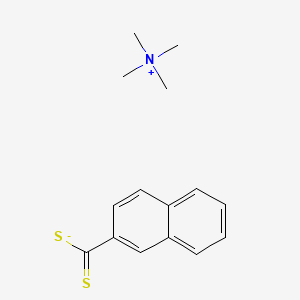
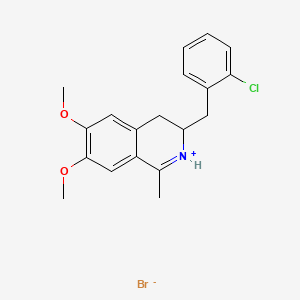
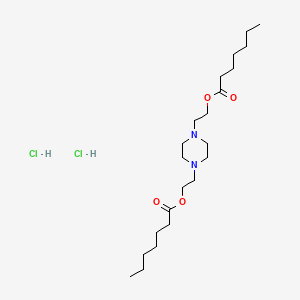
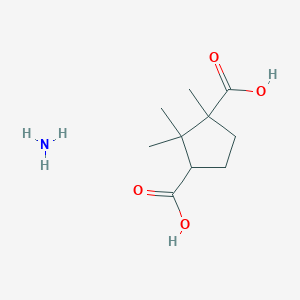
![1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-](/img/structure/B13754866.png)
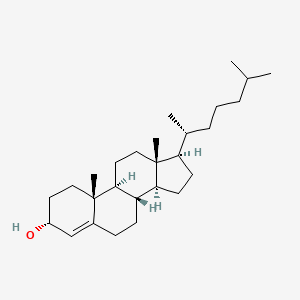
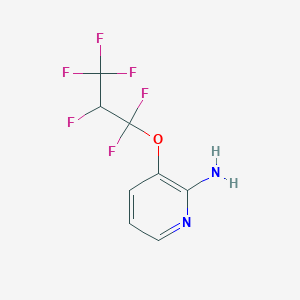
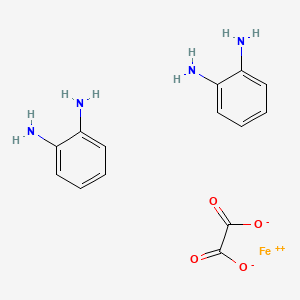
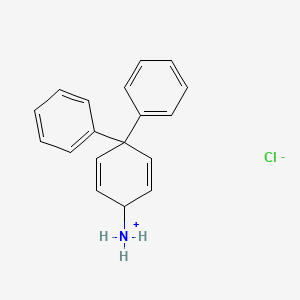
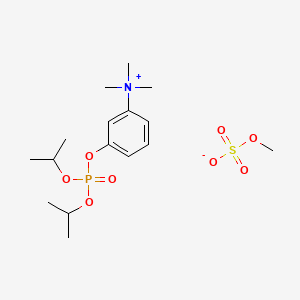
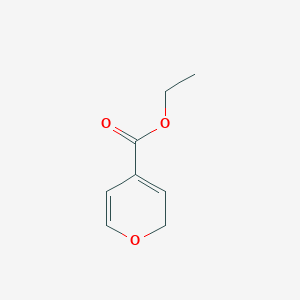
![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
